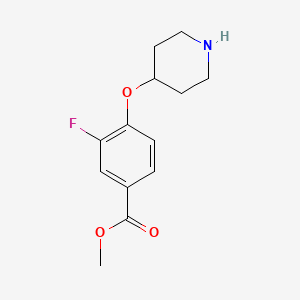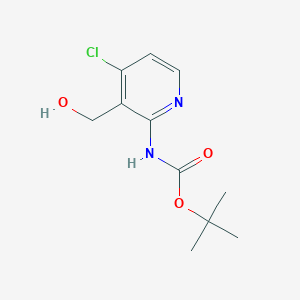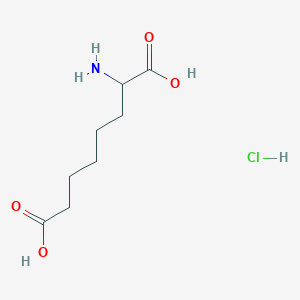
DL-2-Aminooctanedioicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-2-Aminooctanedioicacidhydrochloride typically involves the reaction of octanoic acid with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the amino group . The reaction conditions include maintaining a temperature of around 100°C and a pressure of 1 atm. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity by employing advanced techniques such as continuous flow reactors and automated monitoring systems . The final product is purified using methods like crystallization and chromatography to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
DL-2-Aminooctanedioicacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. The reactions are conducted under an inert atmosphere to prevent oxidation.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
DL-2-Aminooctanedioicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of DL-2-Aminooctanedioicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, thereby modulating their activity. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This mechanism is crucial in its therapeutic applications, particularly in the treatment of neurological disorders .
Comparison with Similar Compounds
DL-2-Aminooctanedioicacidhydrochloride can be compared with other similar compounds, such as:
DL-2-Aminocaprylic acid: Similar in structure but differs in the length of the carbon chain.
DL-2-Aminoadipic acid: Contains a different functional group, leading to variations in chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and applications .
Properties
Molecular Formula |
C8H16ClNO4 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-aminooctanedioic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO4.ClH/c9-6(8(12)13)4-2-1-3-5-7(10)11;/h6H,1-5,9H2,(H,10,11)(H,12,13);1H |
InChI Key |
JUYFENRHZHWAMR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


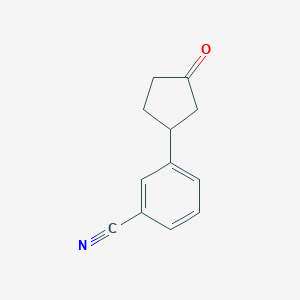
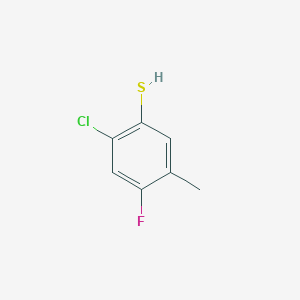
![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
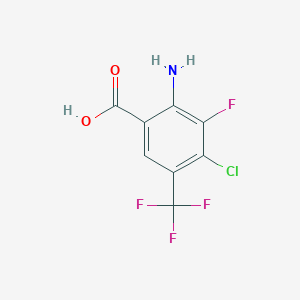
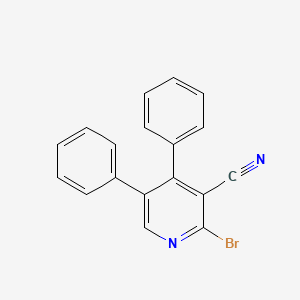
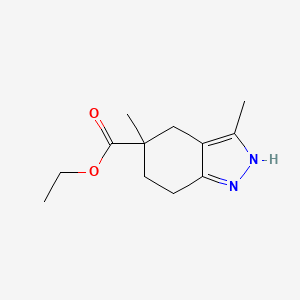
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
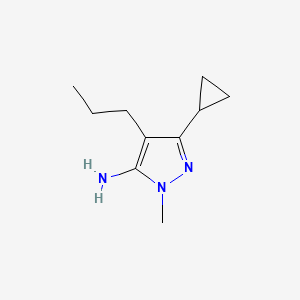
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
